molecular formula C9H12ClNO2S B13965706 Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate CAS No. 72850-75-0

Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate

Cat. No.: B13965706
CAS No.: 72850-75-0
M. Wt: 233.72 g/mol
InChI Key: PSFZUVWTQVSHLD-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl acetoacetate with thiourea to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring .

Scientific Research Applications

Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The chloro and isopropyl groups can further modulate the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Properties

CAS No.

72850-75-0

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

ethyl 2-chloro-4-propan-2-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H12ClNO2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3

InChI Key

PSFZUVWTQVSHLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Cl)C(C)C

Origin of Product

United States

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